molecular formula C8H6F3NO4S B2782930 2-(2,3,4-Trifluorobenzenesulfonamido)acetic acid CAS No. 731003-84-2

2-(2,3,4-Trifluorobenzenesulfonamido)acetic acid

Cat. No.: B2782930
CAS No.: 731003-84-2
M. Wt: 269.19
InChI Key: YFDLVBJUNIEITC-UHFFFAOYSA-N
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Description

2-(2,3,4-Trifluorobenzenesulfonamido)acetic acid is an organic compound characterized by the presence of trifluorobenzene and sulfonamido groups attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4-Trifluorobenzenesulfonamido)acetic acid typically involves the reaction of 2,3,4-trifluorobenzenesulfonyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently hydrolyzed to yield the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Aqueous or organic solvents such as dichloromethane

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4-Trifluorobenzenesulfonamido)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluorobenzene ring can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

2-(2,3,4-Trifluorobenzenesulfonamido)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,3,4-Trifluorobenzenesulfonamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobenzene moiety enhances the compound’s binding affinity and specificity, while the sulfonamido group can form hydrogen bonds with target proteins. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3,4-Trifluorobenzenesulfonamido)propionic acid
  • 2-(2,3,4-Trifluorobenzenesulfonamido)butyric acid
  • 2-(2,3,4-Trifluorobenzenesulfonamido)valeric acid

Uniqueness

2-(2,3,4-Trifluorobenzenesulfonamido)acetic acid is unique due to its specific combination of trifluorobenzene and sulfonamido groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(2,3,4-trifluorophenyl)sulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO4S/c9-4-1-2-5(8(11)7(4)10)17(15,16)12-3-6(13)14/h1-2,12H,3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDLVBJUNIEITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)F)S(=O)(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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